3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonamide intermediate, followed by the introduction of the furan and thiophene moieties through coupling reactions. The acetyl group is then introduced via acetylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings may interact with cellular receptors and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide
- 3-acetyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Uniqueness
3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-acetyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-13(20)14-4-2-5-16(10-14)25(21,22)19-11-17(15-7-9-24-12-15)18-6-3-8-23-18/h2-10,12,17,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWIQHXTVNXWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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